
Donepezil-d4 (hydrochloride)
Overview
Description
Donepezil-d4 (hydrochloride) is a deuterated form of donepezil hydrochloride, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The deuterated version, Donepezil-d4, contains four deuterium atoms, which can provide enhanced metabolic stability and potentially improved pharmacokinetic properties compared to the non-deuterated form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Donepezil-d4 (hydrochloride) involves the incorporation of deuterium atoms into the donepezil molecule. One common method is the catalytic hydrogenation of the precursor compound in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium. The reaction conditions typically include the use of a palladium or platinum catalyst under controlled temperature and pressure .
Industrial Production Methods: Industrial production of Donepezil-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial for verifying the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: Donepezil-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Donepezil-d4 can be oxidized using mild oxidants like Chloramine-T in an acidic medium.
Reduction: Reduction reactions can be performed to study the stability and reactivity of the deuterated compound under different conditions.
Common Reagents and Conditions:
Oxidation: Chloramine-T in acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of Donepezil-d4, which can be analyzed using spectroscopic techniques to understand their structure and properties .
Scientific Research Applications
Donepezil-d4 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of donepezil.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of donepezil.
Medicine: Utilized in clinical research to explore its potential benefits in treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Applied in the pharmaceutical industry for the development of more stable and effective formulations of donepezil
Mechanism of Action
Donepezil-d4 (hydrochloride) exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, Donepezil-d4 increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is crucial for improving cognitive function in patients with Alzheimer’s disease .
Molecular Targets and Pathways:
Acetylcholinesterase: The primary target of Donepezil-d4.
Cholinergic Pathways: Enhances cholinergic neurotransmission by increasing acetylcholine levels.
Comparison with Similar Compounds
Donepezil (hydrochloride): The non-deuterated form of Donepezil-d4.
Galantamine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A similar compound with a different mechanism of action, used for the same therapeutic purpose
Uniqueness of Donepezil-d4: The incorporation of deuterium atoms in Donepezil-d4 provides enhanced metabolic stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterpart. This makes Donepezil-d4 a valuable compound for research and development in the field of neurodegenerative diseases .
Biological Activity
Donepezil-d4 (hydrochloride) is a deuterated analog of Donepezil, primarily used as an internal standard in analytical and pharmacokinetic studies. This compound exhibits similar biological activity to its non-deuterated counterpart, Donepezil, which is widely recognized for its role as a selective acetylcholinesterase inhibitor in the treatment of Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of Donepezil-d4, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Donepezil-d4 functions by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for breaking down acetylcholine in the synaptic cleft. By preventing this breakdown, Donepezil-d4 increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial in alleviating cognitive deficits associated with Alzheimer's disease. The compound may also influence other pathways, including:
- Regulation of Amyloid Proteins : Donepezil has been shown to modulate amyloid-beta (Aβ) levels, which are implicated in AD pathology.
- Neuroprotective Effects : It may exert neuroprotective effects by opposing excitotoxicity mediated by glutamate through NMDA receptor downregulation and inhibiting inflammatory signaling pathways .
Pharmacokinetics
The pharmacokinetic profile of Donepezil-d4 is similar to that of Donepezil. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Absorption | Slow absorption; Tmax 3-4 hours |
Bioavailability | 100% |
Volume of Distribution | 12-16 L/kg |
Metabolism | Primarily via CYP3A4 and CYP2D6 |
Half-life | ~70 hours |
Donepezil-d4 achieves steady-state concentrations within 15 to 21 days after daily administration .
Biological Activity in Research
Several studies have highlighted the biological activity of Donepezil-d4 in various contexts:
- Animal Models : In preclinical studies, Donepezil has demonstrated efficacy in reducing Aβ deposition and improving cognitive function in animal models of Alzheimer's disease. This suggests that Donepezil-d4 could similarly affect these parameters due to its structural similarity .
- Clinical Studies : A randomized crossover trial assessed the efficacy of Donepezil in clinical practice, showing significant improvements in cognitive scores among patients treated with Donepezil compared to placebo. The study's findings underscore the potential for Donepezil-d4 to be used as a reference standard in pharmacokinetic evaluations .
- Analytical Applications : As an internal standard, Donepezil-d4 aids in the quantification of Donepezil levels in biological samples using advanced techniques like UPLC-MS/MS. This application is crucial for understanding the drug's pharmacokinetics and therapeutic monitoring .
Case Studies
A notable case involved an elderly patient treated with Donepezil who exhibited extrapyramidal side effects, highlighting the importance of monitoring adverse reactions associated with cholinesterase inhibitors. The patient experienced muscle tension and tremors after initiating treatment, which resolved upon discontinuation of the drug. This case emphasizes the need for careful patient management when using cholinesterase inhibitors like Donepezil and its analogs .
Q & A
Basic Research Questions
Q. What is the role of Donepezil-d4 hydrochloride in chromatographic quantification, and how is it validated as an internal standard?
Donepezil-d4 hydrochloride serves as a deuterium-labeled internal standard (IS) for quantifying unlabeled donepezil in biological matrices using LC-MS/MS. Its validation involves assessing parameters such as linearity (1–100 ng/mL), precision (intra-day CV <15%), and recovery (>85%) to ensure minimal matrix interference . Stability tests under freeze-thaw cycles and long-term storage (−80°C) are critical to confirm its reliability. Isotopic purity (>99% deuterium incorporation) must be verified via high-resolution mass spectrometry to avoid cross-talk with endogenous donepezil signals .
Q. What are the key chemical and structural properties of Donepezil-d4 hydrochloride relevant to experimental design?
The compound has a molecular formula of C₂₄H₂₅D₄ClNO₃ and a molecular weight of 419.99 g/mol. Its structure includes deuterium atoms at the bis-methylene positions of the piperidine ring, which do not alter its chromatographic retention but enable isotopic differentiation. It is freely soluble in methanol and water, with a pKa of 8.9, requiring pH-controlled mobile phases (e.g., 0.1% formic acid) for optimal ionization in MS detection . Polymorphism (e.g., anhydrous vs. monohydrate forms) must be controlled during sample preparation to ensure reproducibility .
Q. What methodologies are recommended for assessing the purity and stability of Donepezil-d4 hydrochloride?
- Purity Analysis : Use reversed-phase HPLC (C18 column, 35°C) with a mobile phase of 10 mM ammonium acetate (pH 4.5) and methanol (70:30 v/v) at 1.4 mL/min. UV detection at 271 nm identifies impurities like Donepezil Related Compound A (relative retention time: 0.89) .
- Stability Testing : Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products via peak area thresholds (<0.2% for any impurity) .
Advanced Research Questions
Q. How can chromatographic conditions be optimized to resolve Donepezil-d4 hydrochloride from its non-deuterated analog and metabolites?
- Column Selection : Use a UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) to enhance resolution.
- Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B): 0–2 min (20% B → 95% B), 2–3 min (95% B). This separates Donepezil-d4 (RT: 2.8 min) from donepezil (RT: 2.7 min) and 6-O-desmethyl donepezil (RT: 2.2 min) .
- Mass Spectrometry : Employ positive-ion ESI with MRM transitions m/z 420.2 → 91.1 (Donepezil-d4) and m/z 416.2 → 91.1 (donepezil). Optimize declustering potentials (80 V) to minimize isotopic interference .
Q. How do polymorphic forms of Donepezil-d4 hydrochloride impact analytical method development, and how can they be addressed?
Polymorphic forms (e.g., anhydrous vs. monohydrate) exhibit distinct solubility profiles, affecting extraction efficiency. For example, the monohydrate form has 25% lower solubility in acetonitrile than the anhydrous form. To standardize methods:
- Characterize polymorphs via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .
- Use solvent-mediated recrystallization (methanol:water, 4:1) to ensure a consistent crystalline form.
- Include polymorphic stability in method validation (e.g., storage at 40°C/75% RH for 3 months) .
Q. What strategies resolve discrepancies in pharmacokinetic data when using Donepezil-d4 hydrochloride versus other deuterated analogs (e.g., Donepezil-d5)?
Discrepancies may arise from differences in deuterium placement (e.g., d4 at piperidine vs. d5 at indanone). Mitigation strategies include:
- Cross-validate assays using both analogs in spiked plasma samples.
- Adjust MS parameters (e.g., collision energy) to account for fragmentation variability.
- Confirm isotopic integrity via NMR (e.g., absence of protium in deuterated positions) .
Q. How do deuterium kinetic isotope effects (KIEs) influence comparative studies of Donepezil-d4 hydrochloride and unlabeled donepezil in acetylcholinesterase (AChE) inhibition assays?
Deuterium at non-reactive positions (e.g., methylene groups) typically exhibits negligible KIEs (kH/kD <1.1). However, in vitro assays may show slight potency shifts (IC50 6.7 nM for donepezil vs. 7.1 nM for Donepezil-d4) due to altered hydrogen bonding. Control experiments should:
Properties
IUPAC Name |
2-[dideuterio-[1-[dideuterio(phenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i12D2,16D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAIAVWHZJNZQQ-XFRCSBOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1CCN(CC1)C([2H])([2H])C2=CC=CC=C2)C3CC4=CC(=C(C=C4C3=O)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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